molecular formula C18H16O B1584101 4,4-Diphenyl-2-cyclohexen-1-one CAS No. 4528-64-7

4,4-Diphenyl-2-cyclohexen-1-one

Cat. No.: B1584101
CAS No.: 4528-64-7
M. Wt: 248.3 g/mol
InChI Key: LUFGFXHHSGISSL-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated Ketone Chemistry

The defining feature of 4,4-diphenyl-2-cyclohexen-1-one is its α,β-unsaturated ketone (or enone) functional group. wikipedia.org This arrangement, where a double bond is conjugated to a carbonyl group, results in a unique electronic distribution that influences its reactivity. libretexts.org The conjugation allows for electrophilic character to be transmitted from the carbonyl carbon to the β-carbon of the double bond. libretexts.org

This electronic feature makes α,β-unsaturated ketones like this compound susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.orgvaia.com The type of addition that predominates is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org For instance, strong bases like Grignard reagents tend to favor 1,2-addition, while weaker bases often lead to the thermodynamically more stable 1,4-addition product. libretexts.orglibretexts.org

Historical Perspectives on Academic Research Involving Diphenylcyclohexenones

Research into cyclohexenone derivatives has a long history, with early studies focusing on their synthesis and characteristic reactions. The photochemical behavior of such compounds has been a subject of investigation. For example, studies have explored the photochemistry of related compounds like 4,4-diphenyl-2-cyclohepten-1-one. sigmaaldrich.comsigmaaldrich.com Furthermore, the electrohydrodimerization of this compound has been examined using techniques like polarography and cyclic voltammetry. sigmaaldrich.comsigmaaldrich.com

The broader class of 2-cyclohexenones has been extensively studied for their participation in photochemical reactions, such as [2+2] cycloadditions with olefins. acs.org These foundational studies have paved the way for more complex applications of diphenylcyclohexenone scaffolds in modern organic synthesis.

Significance as a Synthetic Intermediate and Molecular Scaffold in Advanced Organic Synthesis

The reactivity of the α,β-unsaturated ketone system makes this compound a valuable synthetic intermediate. Its ability to undergo various transformations allows for the construction of more complex molecular architectures. The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached, enabling the creation of a diverse range of compounds. nih.gov

The cyclohexenone framework is a common motif in natural products and biologically active molecules. Synthetic methods that build upon cyclohexenone precursors are therefore of great interest. For example, the Diels-Alder reaction, a powerful tool for forming six-membered rings, can be used to generate substituted cyclohexene (B86901) derivatives which can then be converted to cyclohexenones. wikipedia.org

The versatility of the cyclohexenone scaffold is further demonstrated by its use in the synthesis of complex targets. For instance, derivatives like 4-hydroxycyclohex-2-en-1-one serve as key chiral building blocks in the synthesis of natural products. researchgate.net The strategic functionalization of the cyclohexenone ring, including the introduction of substituents through reactions like the Suzuki coupling, expands its utility in creating diverse and complex molecules. orgsyn.org The phenyl groups in this compound also offer sites for further chemical modification, adding to its value as a versatile starting material in multi-step syntheses. weebly.com

Table 2: Key Reactions of α,β-Unsaturated Ketones

Reaction Type Description
1,2-Addition Nucleophilic attack at the carbonyl carbon.
1,4-Conjugate Addition Nucleophilic attack at the β-carbon of the double bond.
Diels-Alder Reaction A [4+2] cycloaddition to form six-membered rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-diphenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H16O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13H,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFGFXHHSGISSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196460
Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
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Molecular Weight

248.3 g/mol
Source PubChem
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CAS No.

4528-64-7
Record name 4,4-Diphenyl-2-cyclohexen-1-one
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Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
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Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
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Elucidating the Reactivity and Mechanistic Pathways of 4,4 Diphenyl 2 Cyclohexen 1 One

Photochemical Transformations and Excited State Dynamics of Diphenylcyclohexenones

The study of the photochemical behavior of 4,4-diphenyl-2-cyclohexen-1-one and its derivatives reveals a fascinating and complex landscape of molecular rearrangements and reactions. The absorption of light by these molecules elevates them to electronically excited states, unlocking reaction pathways that are inaccessible under thermal conditions. These transformations are not only of fundamental mechanistic interest but also offer powerful strategies for the synthesis of complex molecular architectures. The following sections delve into the specific photochemical reactions that characterize this class of compounds, including their photorearrangements, cycloaddition reactions, and the quantum efficiencies of these processes.

Photorearrangements of this compound and Related Systems

The photorearrangement of this compound is a classic example of the unique reactivity of cyclic enones in an excited state. Unlike its dienone counterpart, which undergoes the well-known Type A rearrangement, the absence of a second double bond in the cyclohexenone system leads to a completely different reaction pathway. miami.edu This distinct reactivity highlights the critical role of the entire chromophore in dictating the photochemical outcome.

Upon irradiation, this compound undergoes a characteristic rearrangement involving the migration of one of the γ-phenyl groups to the β-carbon of the enone system. miami.eduwikipedia.org This migration is accompanied by subsequent α-γ bonding, resulting in the formation of a 5,6-diphenylbicyclo[3.1.0]hexan-2-one. miami.edu This process is understood to proceed from the n-π* triplet excited state of the cyclohexenone. miami.edu

The mechanism involves the initial excitation of the molecule, followed by intersystem crossing to the triplet state. In this excited state, the β-carbon of the enone becomes electron-deficient, creating a driving force for the migration of an adjacent phenyl group. The resulting intermediate then cyclizes to form the stable bicyclo[3.1.0]hexanone photoproduct. stackexchange.com This rearrangement is a key example of how photochemical activation can induce intramolecular rearrangements to create strained and complex bicyclic systems. d-nb.inforsc.org

In a study on the photochemistry of 13 different 4,4-diphenylcyclohexenones with substituents at the C-6 position, it was observed that in a benzene (B151609) solution, there is a distinct preference for the migration of the cis-phenyl group. nih.gov This migration leads to the formation of bicyclo[3.1.0]hexanone photoproducts where the original C-6 substituent adopts an endo configuration at the C-3 position of the resulting product. nih.gov However, when the solvent is changed to methanol, the reaction is diverted to produce 3,4-diphenylcyclohex-2-enes. nih.gov This is attributed to a hydrogen-bonded zwitterionic intermediate. nih.gov

To fully appreciate the unique photoreactivity of this compound, it is instructive to compare it with the photochemical behavior of cross-conjugated cyclohexadienones, which undergo the well-documented Type A rearrangement. wikipedia.orgacs.org The Type A rearrangement of a 4,4-disubstituted-2,5-cyclohexadienone involves the formation of a bicyclo[3.1.0]hex-3-en-2-one, often referred to as a lumiketone. sciensage.info This process is initiated by β-β bonding in the n-π* triplet excited state, leading to a zwitterionic intermediate that then rearranges to the final photoproduct. wikipedia.org

The fact that this compound does not undergo a Type A rearrangement underscores the necessity of the second double bond for this specific pathway to occur. miami.eduwikipedia.org The absence of the cross-conjugated dienone system in the cyclohexenone prevents the requisite β-β bonding and directs the molecule towards the alternative γ-phenyl migration pathway. miami.edu

Furthermore, the photoproducts of the Type A rearrangement, the bicyclo[3.1.0]hex-3-en-2-ones, can themselves undergo further photochemical transformations, known as Type B rearrangements, which typically lead to the formation of phenols. miami.edu This highlights the rich and sequential photochemistry that can be accessed from cyclohexadienone systems, which contrasts with the more direct rearrangement of this compound to its bicyclo[3.1.0]hexanone photoproduct.

The migratory aptitude of the aryl groups in the photorearrangement of 4,4-diaryl-2-cyclohexen-1-ones is significantly influenced by the presence of substituents on the phenyl rings. wikipedia.org When one of the aryl groups bears a para-cyano or para-methoxy group, that substituted aryl group migrates preferentially. wikipedia.org

This selectivity can be rationalized by examining the stability of the phenonium-type intermediate that is formed during the migration of the aryl group to the β-carbon. wikipedia.org A substituent in the para position of the migrating aryl group can better delocalize the developing positive charge in this intermediate, thus stabilizing the transition state for migration. wikipedia.org This observation provides strong evidence for the involvement of a zwitterionic or polarized intermediate in the phenyl migration step and demonstrates that the migratory aptitude can be tuned by the electronic properties of the substituents. rsc.org

Recent research has also shed light on photoinduced aryl migration reactions more broadly, highlighting the role of visible-light catalysis and photoredox mechanisms in facilitating these types of rearrangements. nih.gov While not directly focused on cyclohexenones, these studies provide a modern context for understanding the fundamental principles governing aryl migrations in photochemical reactions.

Interactive Data Table: Substituent Effects on Aryl Migration

Substituent on Phenyl RingMigratory Aptitude
para-Cyano (p-CN)High
para-Methoxy (p-OCH3)High
Unsubstituted PhenylModerate

Photocycloaddition Reactions of Diphenylcyclohexenones (e.g., [2+2] Cycloadditions)

Beyond intramolecular rearrangements, excited-state diphenylcyclohexenones can also engage in intermolecular reactions, most notably photocycloaddition reactions. mdpi.comnih.gov The most common of these is the [2+2] photocycloaddition, also known as the Paterno-Büchi reaction when it involves a carbonyl compound. nih.govresearchgate.net In this reaction, the excited enone adds to an alkene to form a cyclobutane (B1203170) ring. nsf.govlibretexts.org

These reactions are synthetically valuable as they allow for the construction of strained four-membered rings with a high degree of stereocontrol. libretexts.org The reaction is typically initiated by the excitation of the enone to its triplet state, which then interacts with a ground-state alkene. nih.gov The stereochemical outcome of the reaction can often be predicted based on the approach of the alkene to the excited enone. nsf.gov

While the focus has often been on intramolecular rearrangements, the potential for this compound to participate in [2+2] photocycloadditions represents an important aspect of its photochemical reactivity, offering pathways to diverse and complex molecular architectures. nih.govlibretexts.org

Quantum Yield Studies in Photochemical Processes of Cyclic Enones

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. Quantum yield studies are crucial for understanding the mechanistic details of photochemical processes, as they provide insight into the competition between different decay pathways of the excited state.

For cyclic enones, the quantum yield of a particular photoreaction is influenced by a variety of factors, including the structure of the enone, the nature of the excited state (singlet vs. triplet), and the reaction conditions (e.g., solvent, presence of quenchers). For instance, the photorearrangement of this compound is known to proceed from the triplet state, and its quantum yield would be sensitive to any process that deactivates this triplet state, such as energy transfer to a quencher or competing radiative (phosphorescence) and non-radiative decay pathways.

Excited State Electronic Structure and Photophysical Properties of α,ω-Diphenylpolyenes and Cyclohexenones

The photophysical and photochemical behavior of a molecule is intrinsically linked to its excited-state electronic structure. For conjugated systems like this compound, absorption of light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). cmu.edu In α,β-unsaturated ketones, this transition often involves the n→π* and π→π* excited states, which are fundamental to their photochemistry.

While direct, detailed photophysical data for this compound is limited, the behavior of related structures provides significant insight. The photochemistry of the structurally similar 4,4-diphenylcyclohexa-2,5-dien-1-one involves the formation of an initial excited state upon photolysis, which then rearranges into a cyclopropane (B1198618) intermediate. stackexchange.com This intermediate can subsequently undergo further bond cleavage and rearrangement to yield complex bicyclic products. stackexchange.com This type of reactivity, proceeding through excited-state intermediates, is characteristic of cyclohexenone systems.

Furthermore, the broader class of 2-cyclohexenones is well-known to participate in photochemical [2+2] cycloaddition reactions with alkenes and alkynes. acs.orgnih.gov These reactions proceed via the excited state of the enone, which adds to the ground state of the olefin to form a cyclobutane ring. The regiochemistry and stereochemistry of these cycloadditions are influenced by the specific substituents on both the cyclohexenone and the reacting alkene. acs.org The presence of the two phenyl groups at the C4 position in this compound would be expected to exert significant steric and electronic influence on the outcomes of such photochemical reactions.

Table 1: Common Photochemical Reactions of Cyclohexenone Systems

Reaction Type Intermediates Typical Products
Rearrangement Excited states, cyclopropanes, radical species stackexchange.com Bicyclic compounds, ring-contracted products stackexchange.com
[2+2] Cycloaddition Excited triplet state of the enone Cyclobutane adducts, spiro-oxetanes acs.orgnih.gov

| Dimerization | Excited state of the enone | Cyclobutane dimers |

Ground-State Reaction Mechanisms

Mechanistic Investigations of Michael Addition Reactions

The Michael addition is a cornerstone of carbon-carbon bond formation and a defining reaction for α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, the cyclohexenone acts as a "Michael acceptor," featuring an electrophilic β-carbon susceptible to attack by a wide range of nucleophiles, known as "Michael donors." nih.gov

The reaction mechanism proceeds through three principal steps: masterorganicchemistry.com

Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a malonic ester or a ketone) to form a stabilized carbanion or enolate.

Conjugate Addition: The generated nucleophile attacks the β-carbon of the this compound ring. This is a 1,4-conjugate addition, where the electron density is pushed through the double bond and onto the carbonyl oxygen, forming a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base used in the first step or by a solvent molecule, to yield the final 3-substituted cyclohexanone (B45756) product. wikipedia.org

This reaction pathway is highly versatile, allowing for the formation of a diverse array of products. The choice of nucleophile, base, and reaction conditions can be tailored to achieve specific synthetic goals. ewadirect.com Competition can exist between 1,4-addition (Michael) and 1,2-addition (direct attack at the carbonyl carbon), with softer nucleophiles (like enolates and cuprates) generally favoring the Michael pathway. masterorganicchemistry.com

Table 2: Representative Michael Donors and Reaction Conditions

Michael Donor Class Example Typical Base
Malonates Diethyl malonate Sodium ethoxide (NaOEt)
Cyanoacetates Ethyl cyanoacetate Piperidine
Nitroalkanes Nitromethane 1,8-Diazabicycloundec-7-ene (DBU)
Ketones Acetone (B3395972) Sodium hydroxide (B78521) (NaOH)

| Organocuprates | Lithium diphenylcuprate (LiPh₂Cu) | N/A (reagent is the nucleophile) |

Kinetic and Mechanistic Studies of Oxidation Reactions Involving Cyclohexenones

The oxidation of cyclohexenone frameworks is a critical transformation for producing more highly functionalized molecules. Mechanistic studies on the oxidation of cyclohexene (B86901) to 2-cyclohexen-1-one (B156087) over a titania-supported vanadia (VOx/TiO2) catalyst reveal a dominant pathway initiated by the activation of an allylic C-H bond. osti.gov This suggests that for this compound, the initial oxidative attack would likely occur at the C6 position, which is allylic to the double bond.

The proposed mechanism involves the following key features: osti.gov

Initiation: The reaction begins with the transfer of a hydrogen atom from the allylic position of the cyclohexene ring to the catalyst.

Intermediate Formation: This generates a surface-bound allyl-type intermediate.

Oxygen Insertion and Product Formation: Oxygen, either from the catalyst lattice or the gas phase, is incorporated to form the ketone, leading to the 2-cyclohexen-1-one product. osti.gov

Importantly, these studies demonstrated that under the investigated conditions, a pathway involving a cyclohexene epoxide intermediate was not the primary route to the enone product. osti.gov Kinetic modeling of high-temperature cyclohexene oxidation further underscores the complexity of these reactions, with multiple competing reaction pathways that are highly sensitive to conditions like temperature and pressure. nih.gov

Electrocatalytic Hydrogenation Mechanisms of α,β-Unsaturated Carbonyl Compounds

Electrocatalytic hydrogenation (ECH) offers an alternative to traditional catalytic hydrogenation for the reduction of α,β-unsaturated carbonyl compounds. Studies on 2-cyclohexen-1-one, a close structural analog of the title compound, demonstrate the efficacy of this method. mdma.ch The mechanism involves the electrochemical generation of adsorbed hydrogen atoms on the surface of a catalytically active cathode (e.g., nickel). The α,β-unsaturated ketone then adsorbs onto this surface and reacts with the adsorbed hydrogen.

For α,β-unsaturated ketones, the reaction can be selective. It is possible to selectively hydrogenate the carbon-carbon double bond without reducing the carbonyl group. mdma.ch A study using an undivided cell with a sacrificial nickel anode and an in-situ prepared nickel-on-iron cathode achieved a high yield for the hydrogenation of 2-cyclohexen-1-one. mdma.ch

Interestingly, for this compound specifically, electrohydrodimerization has also been investigated. sigmaaldrich.com This competing electrochemical pathway involves the coupling of two molecules of the cyclohexenone after an initial one-electron reduction, leading to a dimeric product rather than a simple hydrogenation product. The outcome of the electrochemical reduction is therefore highly dependent on the electrode material, solvent, and potential applied.

Table 3: Electrocatalytic Hydrogenation of 2-Cyclohexen-1-one mdma.ch

Parameter Condition
Cathode Nickel deposited on Iron
Anode Nickel (sacrificial)
Solvent/Electrolyte H₂O/MeOH (1:1) with NH₄Cl (0.2 M)
Result >90% Yield of Cyclohexanone

| Electrochemical Efficiency | 82% |

Enzymatic Biotransformations and Their Mechanistic Implications

While specific studies detailing the enzymatic transformation of this compound are not prevalent, its chemical structure as a Michael acceptor has profound mechanistic implications in biological systems. nih.gov Compounds containing an α,β-unsaturated ketone moiety are known to be reactive towards biological nucleophiles, primarily the thiol groups of cysteine residues in proteins and the small molecule antioxidant, glutathione (B108866) (GSH). nih.gov

The mechanistic implication is that this compound can act as an electrophile in a biological environment, undergoing a conjugate addition reaction with these nucleophiles. The mechanism is analogous to the chemical Michael addition, where the nucleophilic sulfur atom attacks the β-carbon of the cyclohexenone ring. This results in the formation of a stable, covalent thioether linkage between the molecule and the protein or peptide. nih.gov

This covalent modification can lead to significant biological consequences by altering the structure and function of the target protein. For example, the modification of cysteine residues in enzymes can inhibit their catalytic activity, while reaction with regulatory proteins like Keap1 can trigger cellular stress responses. nih.gov Therefore, the primary "enzymatic" interaction of this compound is likely to be this covalent adduction, a mechanism central to the activity of many naturally occurring and synthetic bioactive compounds. nih.gov

Table 4: Potential Biological Michael Addition Reactions

Biological Nucleophile Nucleophilic Group Resulting Adduct Mechanistic Implication
Glutathione (GSH) Thiol (-SH) Glutathione-S-conjugate Cellular detoxification, depletion of antioxidant stores nih.gov

| Protein (e.g., Enzyme, Keap1) | Cysteine residue thiol (-SH) | Covalent protein modification | Alteration of protein function, enzyme inhibition, activation of signaling pathways nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 4,4 Diphenyl 2 Cyclohexen 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of 4,4-diphenyl-2-cyclohexen-1-one in solution. By analyzing the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the spatial orientation of the substituents can be determined.

The cyclohexenone ring can adopt several conformations, such as a sofa or a twist-boat, due to the presence of the sp²-hybridized carbons of the double bond. The geminal diphenyl groups at the C4 position significantly influence the conformational equilibrium of the ring. In the case of this compound, the steric bulk of the two phenyl groups plays a crucial role in dictating the most stable conformation of the six-membered ring.

The ¹³C NMR spectrum of such analogs confirms the presence of the carbonyl carbon at approximately 200 ppm, with the olefinic carbons appearing between 125 and 160 ppm. The quaternary C4 carbon is typically observed around 35-40 ppm. For this compound, the phenyl carbons would add a series of signals in the aromatic region of the spectrum (typically 125-145 ppm).

Table 1: Representative NMR Data for 4,4-Disubstituted-2-cyclohexen-1-one Analogs

Nucleus Position Chemical Shift (ppm) Range (Analog-Based) Notes
¹HH-26.5 - 7.0Doublet, deshielded by adjacent carbonyl
¹HH-35.8 - 6.2Doublet, coupled to H-2
¹HH-52.4 - 2.6Methylene (B1212753) protons, often complex multiplets
¹HH-61.8 - 2.0Methylene protons, often complex multiplets
¹³CC-1198 - 202Carbonyl carbon
¹³CC-2155 - 165Olefinic carbon
¹³CC-3125 - 130Olefinic carbon
¹³CC-435 - 45Quaternary carbon with diphenyl groups
¹³CC-530 - 40Methylene carbon
¹³CC-630 - 40Methylene carbon
¹³CPhenyl125 - 145Aromatic carbons

Note: Data are representative values based on analogs like 4,4-dimethyl-2-cyclohexen-1-one (B91216) and general knowledge of cyclohexenone systems. Actual values for this compound may vary. sigmaaldrich.com

Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

The electronic properties of this compound are characterized by its UV-Vis absorption and fluorescence spectra. As an α,β-unsaturated ketone, its electronic spectrum is dominated by two main transitions: a low-intensity, symmetry-forbidden n→π* transition at longer wavelengths and a high-intensity, allowed π→π* transition at shorter wavelengths.

The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated enone system. For a parent 2-cyclohexenone, this transition appears around 225 nm. The n→π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, is typically observed as a weak band in the 300-330 nm region. The presence of the two phenyl groups at the C4 position can influence these transitions. While they are not in direct conjugation with the enone system, they can perturb the electronic structure of the molecule.

The photophysical behavior, particularly fluorescence, of α,β-unsaturated ketones is often complex. Many simple enones are non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). The photochemistry of these compounds, such as [2+2] cycloadditions, often proceeds through the triplet state.

While specific fluorescence emission data for this compound is not extensively documented, studies on related chromophores can provide expectations. The introduction of aromatic groups can sometimes lead to the emergence of fluorescence from either a locally excited state or a charge-transfer state. For instance, the photochemistry of the related 4,4-diphenyl-2-cyclohepten-1-one has been a subject of investigation, suggesting a rich excited-state chemistry for this class of compounds. sigmaaldrich.com

Table 2: Typical Electronic Absorption Data for α,β-Unsaturated Ketones

Transition Wavelength (λmax) Range Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) Notes
π → π220 - 260 nm10,000 - 20,000Intense, allowed transition of the enone chromophore.
n → π300 - 330 nm50 - 200Weak, forbidden transition of the carbonyl group.

Note: Data are representative for the α,β-unsaturated cyclohexenone chromophore. The exact values for this compound may be influenced by the diphenyl substituents and solvent.

X-ray Crystallography of this compound Complexes and Analogs for Molecular Geometry and Supramolecular Interactions

The precise three-dimensional structure of this compound in the solid state has been unequivocally determined by single-crystal X-ray diffraction. A study published in 1992 reported the crystal structure of the monoclinic form of this compound. ubc.ca

The crystallographic data reveals the exact bond lengths, bond angles, and torsion angles, defining the conformation of the cyclohexenone ring and the orientation of the two phenyl substituents. In the solid state, the six-membered ring adopts a distorted sofa or half-chair conformation. This conformation is a compromise between the planarity favored by the sp² centers of the C=C double bond and the tetrahedral geometry of the sp³ carbons.

The two phenyl rings at the C4 position are not coplanar with each other, adopting a twisted conformation to minimize steric hindrance. The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions. In the absence of strong hydrogen bond donors, the crystal structure is primarily stabilized by weaker van der Waals forces and potentially C-H···O and C-H···π interactions. These interactions dictate how the molecules arrange themselves into a three-dimensional lattice. The study of such packing motifs is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Table 3: Key Crystallographic Information for this compound

Parameter Value
Chemical FormulaC₁₈H₁₆O
Molecular Weight248.33 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)/c

Source: Ariel, S, et al., Acta Crystallographica Section C, 1992. ubc.ca

The detailed analysis of the crystal structure provides a benchmark for computational studies and helps in rationalizing the chemical reactivity and physical properties of this compound.

Computational Chemistry and Theoretical Modeling of 4,4 Diphenyl 2 Cyclohexen 1 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of complex organic molecules. While specific studies focusing solely on 4,4-Diphenyl-2-cyclohexen-1-one are not extensively documented in publicly available literature, the principles of electronic structure can be inferred from computational studies of related compounds and general theoretical frameworks.

These calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The electronic properties are then derived from the optimized structure. Key parameters that would be elucidated include the distribution of electron density, the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and spectroscopic behavior.

In related diphenyl-substituted systems, computational studies have shown that the phenyl groups can significantly influence the electronic properties through both inductive and resonance effects. The degree of twisting of the phenyl rings relative to the cyclohexenone core would affect the extent of π-conjugation, thereby altering the energy levels of the molecular orbitals.

A general approach to these calculations involves selecting an appropriate level of theory and basis set. For instance, a common choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set, which provides a good balance between accuracy and computational cost. More advanced methods and larger basis sets can be employed for higher accuracy. The results of such a hypothetical calculation for this compound would provide a detailed picture of its electronic landscape.

Theoretical Prediction of Reactivity and Mechanistic Pathways (e.g., Transition State Analysis for Diels-Alder Reactions)

The cyclohexenone moiety in this compound suggests its potential participation as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org Theoretical chemistry offers a robust framework for predicting the feasibility, regioselectivity, and stereoselectivity of such reactions.

Theoretical studies on the Diels-Alder reaction between unsymmetrical dienes and dienophiles have shown that the regioselectivity can be successfully predicted by analyzing the frontier molecular orbitals (FMO) of the reactants and by calculating global and local reactivity indices. mdpi.com For this compound, the electron-withdrawing nature of the carbonyl group polarizes the double bond, making it an electron-deficient dienophile. The reaction would likely be favored with electron-rich dienes. The bulky phenyl groups at the C4 position would also be expected to exert significant steric influence on the approach of the diene, thereby affecting the stereochemical outcome of the reaction.

A computational study would involve modeling the approach of a diene to the double bond of the cyclohexenone ring. By calculating the potential energy surface, one could identify the transition state and any intermediate structures. The relative energies of different possible transition states (e.g., leading to endo or exo products) would allow for the prediction of the major stereoisomer formed.

Modeling of Excited State Properties and Photochemical Reaction Coordinates

The photochemistry of enones is a rich and complex field, and computational modeling is a key tool for unraveling the underlying mechanisms. While the photochemistry of 4,4-diphenyl-2-cyclohepten-1-one, a seven-membered ring analogue, has been investigated, specific modeling of the excited state properties of this compound is not widely reported. sigmaaldrich.com However, computational studies on other diphenyl-substituted systems, such as substituted diphenyl butadiynes, offer insights into the potential excited-state behavior. rsc.org

Time-dependent density functional theory (TD-DFT) is a common method for modeling the electronic excited states of molecules. rsc.org For this compound, such calculations could predict the energies of the low-lying singlet and triplet excited states, which are accessible upon absorption of UV light. The nature of these excited states (e.g., n→π* or π→π*) could be characterized by analyzing the molecular orbitals involved in the electronic transitions.

Furthermore, computational modeling can be used to explore the potential energy surfaces of the excited states to identify reaction coordinates for various photochemical processes. For cyclohexenones, common photochemical reactions include [2+2] cycloadditions and rearrangements. A theoretical investigation would involve mapping the pathway from the initial excited state (the Franck-Condon region) to various photoproducts, identifying any intermediates or transition states along the way. The presence of the two phenyl groups is expected to play a significant role in the photophysics and photochemistry, potentially by providing additional pathways for energy dissipation or by influencing the stability of excited-state intermediates.

Conformational Analysis and Potential Energy Surfaces of Cyclohexenone Systems

The three-dimensional structure of this compound is crucial to its reactivity and physical properties. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. The cyclohexenone ring can adopt various conformations, such as a half-chair or a twisted-boat form.

A detailed study on the conformational polymorphs of the closely related compound, 4,4-diphenyl-2,5-cyclohexadienone, revealed multiple crystalline forms with different molecular conformations. nih.gov In this study, a combination of X-ray diffraction and computational methods (using Spartan '04 and Cerius2 with the COMPASS force field) was employed to analyze the interplay between the molecular conformation energy (Econf) and the lattice energy (Ulatt). nih.gov It was found that different packings of the molecules in the crystal lattice were influenced by weak C-H···O interactions. nih.gov

For this compound, a similar computational approach could be used to map out its potential energy surface as a function of key dihedral angles, such as those defining the ring pucker and the torsion of the phenyl groups. Such an analysis would reveal the global minimum energy conformation and any other low-energy conformers. The energy barriers between these conformers would determine the flexibility of the molecule at a given temperature. The orientation of the phenyl groups, whether they are axial, equatorial, or in some intermediate arrangement, would have a profound impact on the steric environment around the reactive centers of the molecule.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a conformational analysis of different polymorphs of a related diphenyl-cyclohexenone system, based on the findings for 4,4-diphenyl-2,5-cyclohexadienone. nih.gov

FormCrystal SystemZ'Econf (kcal mol-1)Ulatt (kcal mol-1)Etotal (kcal mol-1)
AMonoclinic (P21)1--1.22
BTriclinic (P1)4--1.49
DOrthorhombic (Pbca)2--1.98

Z' represents the number of independent molecules in the asymmetric unit. Econf is the conformational energy, Ulatt is the lattice energy, and Etotal is the total energy. Dashes indicate data not explicitly provided in the source for these specific parameters.

Research Applications of 4,4 Diphenyl 2 Cyclohexen 1 One As a Versatile Molecular Building Block

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The inherent reactivity of the α,β-unsaturated ketone system in 4,4-diphenyl-2-cyclohexen-1-one, combined with the steric and electronic influence of the gem-diphenyl groups, makes it a valuable intermediate in the construction of complex molecular architectures. Organic chemists utilize this compound as a starting point for a variety of reactions, including Michael additions, Robinson annulations, and various cycloadditions, to build more elaborate carbocyclic and heterocyclic frameworks. The diphenyl-substituted quaternary carbon center introduces a significant steric hindrance that can direct the stereochemical outcome of subsequent reactions, a feature that is highly sought after in stereoselective synthesis.

Precursor for Pharmacologically Relevant Scaffolds in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound has emerged as a key precursor for the synthesis of scaffolds with potential pharmacological activity. Its rigid cyclohexene (B86901) ring and appended phenyl groups can be strategically modified to mimic the core structures of various biologically active molecules.

Synthesis of Opioid Receptor Ligands Utilizing this compound Scaffolds

A significant application of this compound lies in the synthesis of novel opioid receptor ligands. The endogenous opioid system, which includes mu (μ), delta (δ), and kappa (κ) receptors, is a primary target for pain management. dntb.gov.ua The morphinan (B1239233) skeleton, found in compounds like morphine, has been a template for the development of numerous analgesics. dntb.gov.ua Researchers have utilized this compound to construct non-morphinan-based scaffolds that can interact with these receptors. For instance, multi-step synthetic approaches have been employed to create mono- and bis-indolomorphinans, which have shown varying affinities and selectivities for different opioid receptors. nih.gov These studies are crucial for understanding the structure-activity relationships (SAR) that govern the interaction of ligands with opioid receptors, with the ultimate goal of developing analgesics with improved side-effect profiles. dntb.gov.uanih.gov

Derivatization and Scaffold Modification for Analog Library Synthesis

The ability to systematically modify the this compound scaffold is a powerful tool in medicinal chemistry for the generation of analog libraries. By introducing a variety of substituents and functional groups at different positions of the cyclohexene ring and the phenyl groups, chemists can create a diverse collection of related compounds. This approach allows for the exploration of the chemical space around a particular pharmacophore, aiding in the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties. The derivatization of this scaffold has been instrumental in exploring the SAR of various ligand-receptor interactions, including those at opioid receptors. nih.gov

Utility in Materials Science and Polymer Chemistry Research (as a synthetic building block)

While primarily recognized for its role in medicinal chemistry, the unique structure of this compound also lends itself to applications in materials science and polymer chemistry. As a robust synthetic building block, it can be incorporated into larger molecular assemblies and polymers. The rigid cyclohexene core and the bulky phenyl groups can impart specific properties, such as thermal stability, rigidity, and defined conformational preferences, to the resulting materials. Research in this area explores the integration of this and similar cyclic ketones into polymer backbones or as pendant groups to create materials with tailored optical, electronic, or mechanical properties. The photochemistry of related compounds, such as 4,4-diphenyl-2-cyclohepten-1-one, has been investigated, suggesting potential applications in light-sensitive materials. sigmaaldrich.com

Enantioselective Methodologies for the Synthesis of Chiral Compounds

The development of enantioselective methods for the synthesis of chiral compounds is a cornerstone of modern organic chemistry. The prochiral nature of this compound makes it an excellent substrate for asymmetric transformations. Catalytic enantioselective reactions, such as conjugate additions and hydrogenations, can be employed to introduce new stereocenters with high levels of stereocontrol. These methods provide access to enantiomerically enriched building blocks that are invaluable for the synthesis of chiral drugs and other biologically active molecules. The development of highly efficient resolutions, for instance through enantioselective acetylation catalyzed by enzymes, has been a key strategy in obtaining enantiopure cyclohexanone (B45756) derivatives. researchgate.net Furthermore, the use of chiral catalysts, such as those derived from TADDOL, has enabled the enantioselective synthesis of complex helical structures. nih.gov

Application in Natural Product Total Synthesis

The total synthesis of natural products represents a significant challenge and a driving force for the development of new synthetic methodologies. The structural motifs present in this compound and its derivatives are found in a variety of natural products. Consequently, this compound and its analogs serve as key starting materials or intermediates in the total synthesis of complex natural products. The ability to construct the core ring systems of natural products efficiently and stereoselectively is a testament to the versatility of this chemical entity. For example, derivatives of cyclohexenone are crucial building blocks in the synthesis of prostaglandins (B1171923) and other biologically active natural products. researchgate.net Aryne-based strategies and photochemical reactions are among the advanced synthetic methods that have been utilized in the total synthesis of complex polycyclic natural products, highlighting the broad utility of cyclohexenone-type structures. rsc.orgnih.gov

Conclusion and Future Research Perspectives on 4,4 Diphenyl 2 Cyclohexen 1 One

Summary of Key Academic Contributions and Research Directions

The scientific literature on 4,4-diphenyl-2-cyclohexen-1-one is anchored by two major areas of investigation: its complex photochemical rearrangements and its behavior under electrochemical reduction.

A pivotal academic contribution is the extensive work on the photochemistry of 4,4-diarylcyclohexenones, a field significantly advanced by the foundational research of Howard E. Zimmerman. miami.edumiami.edu The irradiation of this compound leads to a fascinating and complex chemical transformation known as the di-π-methane rearrangement. wikipedia.orgscribd.comchem-station.com This process involves the formal 1,2-migration of one of the phenyl groups and subsequent cyclization to form an aryl-substituted cyclopropane (B1198618) derivative. wikipedia.orgslideshare.net Without the second double bond found in the related 4,4-diphenylcyclohexa-2,5-dien-1-one, this compound undergoes a different reaction where a γ-phenyl group migrates to the β-carbon of the excited enone, ultimately affording a 5,6-diphenylbicyclo[3.1.0]hexan-2-one. miami.edu These studies have been instrumental in developing the principles of mechanistic organic photochemistry. miami.edu

Another significant research direction has been the study of the electrohydrodimerization of this compound. sigmaaldrich.com Investigations using techniques such as polarography, cyclic voltammetry, and controlled-potential coulometry in buffered hydroethanolic solutions have provided detailed mechanistic insights. sigmaaldrich.com These studies have elucidated the process by which the molecule undergoes a one-electron reduction to form a radical anion, which then dimerizes and protonates to yield hydrodimers. The mechanism is sensitive to pH, with different pathways and rate-determining steps observed under varying conditions.

These two core areas have established this compound as a valuable model system for studying fundamental reaction mechanisms in both photochemistry and electrochemistry.

Identification of Unexplored Reactivity and Synthetic Frontiers for Diphenylcyclohexenones

While the photochemical and electrochemical behavior of this compound has been a primary focus, its broader synthetic utility and reactivity remain fertile ground for exploration. Current synthetic methods for 4,4-disubstituted-2-cyclohexenones, such as the Michael addition of vinyl ketones to aldehydes followed by cyclization, offer general access but can face challenges in yield and selectivity. orgsyn.org

Unexplored Reactivity:

Asymmetric Catalysis: The development of enantioselective syntheses of chiral this compound derivatives is a significant unexplored frontier. Catalytic asymmetric methods could provide access to non-racemic scaffolds for applications in medicinal chemistry.

Novel Cycloadditions: The dienone system presents opportunities for various cycloaddition reactions beyond the well-known Diels-Alder reaction. nih.gov Exploring reactions with novel dipolarophiles or under unique activation conditions (e.g., high pressure, Lewis acid catalysis) could lead to new polycyclic architectures.

Oxidative Rearrangements: The potential for novel oxidative rearrangement reactions, perhaps mediated by reagents like bromine or other electrophilic species, could provide pathways to complex aromatic systems from the cyclohexenone core. acs.org

Synthetic Frontiers: The development of more efficient, modular, and sustainable synthetic routes to substituted diphenylcyclohexenones is a key challenge. Modern synthetic strategies that could be applied include:

Palladium-Catalyzed Cross-Coupling: Tandem reactions involving direct arylation or Suzuki coupling could offer highly modular routes to a diverse library of 4,4-diarylcyclohexenones with varied electronic and steric properties.

Flow Chemistry: Applying flow photochemistry could enhance the efficiency, safety, and scalability of the photochemical rearrangements of diphenylcyclohexenones, overcoming limitations associated with batch processing like the Beer-Lambert law. nih.gov

Emerging Directions in Computational and Mechanistic Studies

Computational chemistry is poised to revolutionize our understanding of the complex reactivity of diphenylcyclohexenones. While early mechanistic work relied on product analysis and kinetic studies, modern computational methods can provide unprecedented detail about reaction pathways and transition states.

Emerging directions include:

On-the-Fly Molecular Dynamics: Simulating the photochemistry of these systems using on-the-fly dynamics on multi-reference potential energy surfaces can predict product distributions, reaction timescales, and detailed mechanistic pathways, including the role of singlet and triplet excited states. acs.orgresearchgate.netuci.edu

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the thermodynamics and kinetics of various potential reactions. This can help in understanding regioselectivity, predicting the feasibility of unexplored reactions, and elucidating the mechanisms of known transformations like electrohydrodimerization.

Predicting Reactivity and Regioselectivity: Computational tools can be used to predict how substituents on the phenyl rings or the cyclohexenone core will influence reactivity. This predictive power can guide synthetic efforts toward molecules with desired properties, for instance, by calculating how different functional groups affect the stability of radical intermediates in di-π-methane rearrangements. youtube.com

These computational approaches will not only deepen the fundamental understanding of known reactions but also accelerate the discovery of new reactivity and the rational design of novel diphenylcyclohexenone-based functional molecules.

Novel Research Avenues for Derivatization and Application in Advanced Chemical Research

The unique photoresponsive and electrochemical properties of the this compound scaffold open up exciting avenues for the development of advanced materials and chemical probes.

Derivatization for Novel Applications:

Fluorescent Probes: By introducing appropriate functional groups, it is possible to synthesize novel fluorescent derivatives of cyclohexenone. nih.gov These molecules could be designed as probes to study complex biological environments, such as the partitioning and binding within micellar systems that mimic cell membranes. nih.gov

Photoresponsive Materials: The inherent photochromism of the diphenylcyclohexenone system, demonstrated by its rearrangement upon irradiation, can be harnessed to create smart materials. Derivatives could be incorporated into polymers or surfaces to create photo-switchable systems for applications in data storage, light-activated sensors, or controlled-release systems.

Medicinal Chemistry Scaffolds: The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane product of photochemical rearrangement provides a unique scaffold for drug discovery. Derivatization of this core could lead to new classes of compounds with potential biological activity.

Future Research Directions: The integration of photochemistry with other disciplines holds great promise for this class of compounds. mdpi.com Future research should focus on designing and synthesizing derivatives of this compound with tailored properties for specific applications in materials science and chemical biology. High-throughput experimentation workflows could be employed to rapidly screen libraries of these derivatives for desired functions, accelerating the pace of discovery. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 4,4-Diphenyl-2-cyclohexen-1-one, and how can reaction yields be optimized?

Methodological Answer: The compound is commonly synthesized via Claisen-Schmidt condensation between diphenylacetone and cyclohexenone derivatives. Key variables include:

  • Catalyst selection : Acidic (e.g., HCl) or basic (e.g., KOH) conditions influence enolate formation and reaction efficiency .
  • Temperature control : Maintaining 60–80°C minimizes side reactions like retro-aldol decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves unreacted starting materials and byproducts. Yields typically range from 45–65%, with improvements achievable via slow reagent addition and inert atmosphere .

Q. Table 1: Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
CatalystKOH (10 mol%)+20% vs. HCl
Temperature70°C ± 5°CMinimizes side products
SolventEthanol/THF (3:1)Enhances solubility

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Look for α,β-unsaturated ketone protons (δ 6.8–7.2 ppm for aromatic Hs; δ 5.8–6.2 ppm for cyclohexenone Hs) .
    • ¹³C NMR : Confirm carbonyl resonance at δ 205–210 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 246.3 (C₁₈H₁₆O⁺) .

Note: Contradictions between experimental and computational spectra may arise from tautomerism or impurities. Cross-validate with HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in [4+2] cycloaddition reactions?

Methodological Answer: The compound’s electron-deficient cyclohexenone moiety participates as a dienophile in Diels-Alder reactions. To study this:

  • Kinetic Analysis : Monitor reaction rates under varying temperatures and diene concentrations. Use DFT calculations (e.g., Gaussian 16) to model transition states and activation energies .
  • Stereochemical Probes : Introduce chiral auxiliaries to assess enantioselectivity, analyzed via chiral HPLC .
  • Isotopic Labeling : ¹³C-labeled carbonyl groups track regioselectivity in adduct formation .

Q. Table 2: Key Cycloaddition Parameters

DieneReaction Time (h)Endo:Exo Ratio
1,3-Butadiene685:15
Anthracene2470:30

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies often stem from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic defects. Mitigation steps include:

  • Variable-Temperature NMR : Identify tautomers by observing peak splitting at –40°C .
  • X-ray Crystallography : Resolve spatial arrangements; compare bond lengths with DFT-optimized structures .
  • Control Experiments : Re-synthesize derivatives under anhydrous conditions to exclude hydration artifacts .

Example Contradiction Resolution:

  • Observed : Dual carbonyl peaks in IR (1680 cm⁻¹ and 1720 cm⁻¹).
  • Conclusion : Trace acetic anhydride impurity from synthesis; repurify via recrystallization (ethanol/water) .

Q. How can the stability of this compound be evaluated under catalytic conditions?

Methodological Answer: Assess degradation pathways under simulated reaction environments:

  • Thermal Stability : TGA/DSC analysis (5°C/min ramp) to identify decomposition thresholds (>200°C) .
  • Oxidative Resistance : Expose to O₂ or peroxides; monitor via GC-MS for diketone byproducts .
  • Light Sensitivity : UV-Vis spectroscopy under 254 nm irradiation; track absorbance shifts indicative of photodegradation .

Q. Storage Recommendations :

  • Argon atmosphere, –20°C, amber vials.
  • Shelf life: 12 months (HPLC-confirmed) .

Methodological Design Questions

Q. What experimental controls are essential when studying this compound’s biological activity?

Methodological Answer:

  • Negative Controls : Use structurally analogous inert compounds (e.g., diphenylmethane) to isolate bioactivity specific to the enone system .
  • Solvent Controls : Test DMSO/ethanol vehicles at equivalent concentrations to rule out solvent-mediated effects .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • MD Simulations : Simulate solvent effects (e.g., acetonitrile) using OPLS-AA force fields to predict solvation dynamics .
  • Docking Studies : Model interactions with enzymatic active sites (e.g., cytochrome P450) to forecast metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.